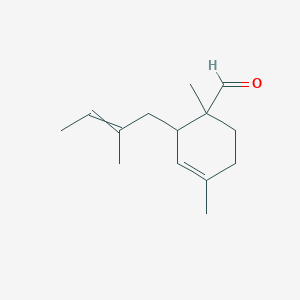
1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl groups and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative followed by oxidation to introduce the aldehyde group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for further applications.
化学反応の分析
Types of Reactions
1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid.
Reduction: 1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting cell signaling pathways.
類似化合物との比較
Similar Compounds
3-Methylbut-2-en-1-yl pivalate: Similar in structure but with different functional groups.
2-Methyl-2-butene: Shares the methylbutenyl side chain but lacks the cyclohexene ring and aldehyde group.
(E)-2-methylbut-2-en-1,4-diyl diacetate: Contains a similar side chain but with acetate groups instead of an aldehyde.
Uniqueness
1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde is unique due to its combination of a cyclohexene ring, multiple methyl groups, and an aldehyde functional group
特性
CAS番号 |
55770-93-9 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
1,4-dimethyl-2-(2-methylbut-2-enyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C14H22O/c1-5-11(2)8-13-9-12(3)6-7-14(13,4)10-15/h5,9-10,13H,6-8H2,1-4H3 |
InChIキー |
YROACWUVWRHNTA-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)CC1C=C(CCC1(C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
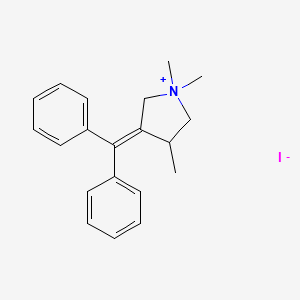
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)

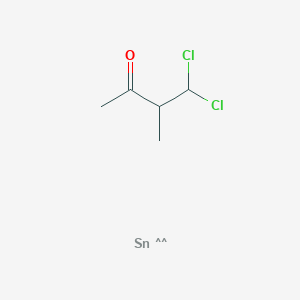
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
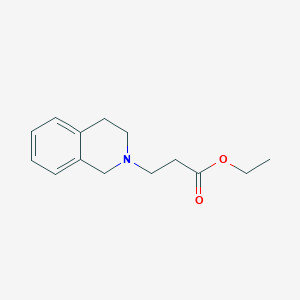
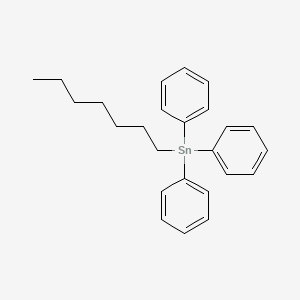
![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)

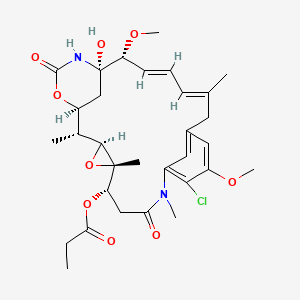


![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
